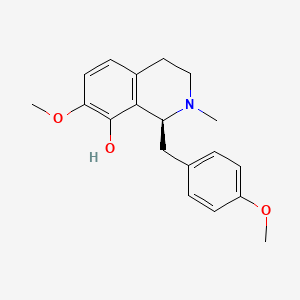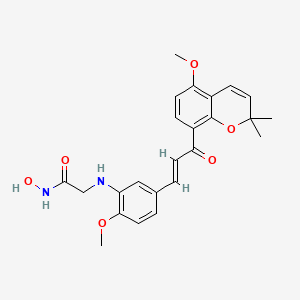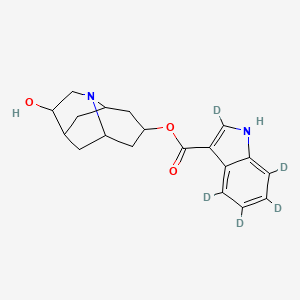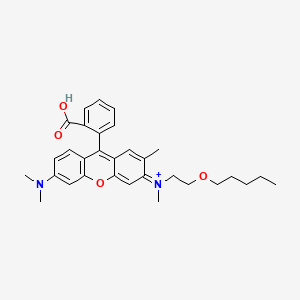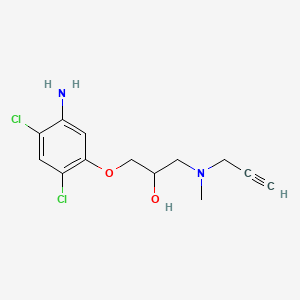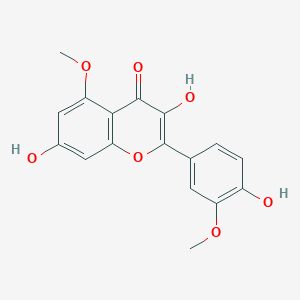
Quercetin 5,3'-dimethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5-Di-O-methyl quercetin, also known as 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one, is a flavonoid natural product. It is a derivative of quercetin, a well-known flavonoid found in various fruits, vegetables, and herbs. This compound is recognized for its potential antioxidant, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5-Di-O-methyl quercetin typically involves the methylation of quercetin. One common method includes the reaction of quercetin with methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, leading to the formation of the desired methylated product .
Industrial Production Methods: Industrial production of 3’,5-Di-O-methyl quercetin may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, encapsulation techniques using polymers like poly(methyl methacrylate) (PMMA) can be employed to improve the compound’s stability and bioavailability .
化学反应分析
Types of Reactions: 3’,5-Di-O-methyl quercetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent flavonoid, quercetin.
Substitution: Methylation and other substitution reactions can modify its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) in DMF.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Quercetin and its reduced forms.
Substitution: Various methylated quercetin derivatives.
科学研究应用
3’,5-Di-O-methyl quercetin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation on flavonoid properties.
Biology: Investigated for its antioxidant and anti-inflammatory activities in cellular models.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related diseases and inflammation.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
作用机制
The mechanism of action of 3’,5-Di-O-methyl quercetin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2).
Molecular Targets: It targets enzymes like quinone reductase 2 (QR2) and pathways involved in oxidative stress and inflammation
相似化合物的比较
3’,5-Di-O-methyl quercetin is unique compared to other similar compounds due to its specific methylation pattern:
属性
分子式 |
C17H14O7 |
|---|---|
分子量 |
330.29 g/mol |
IUPAC 名称 |
3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-11-5-8(3-4-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 |
InChI 键 |
NKJWZTPASPJYBA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


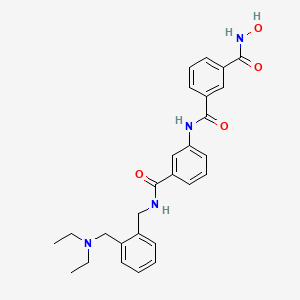
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
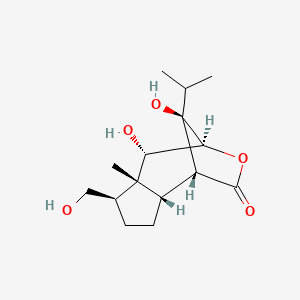
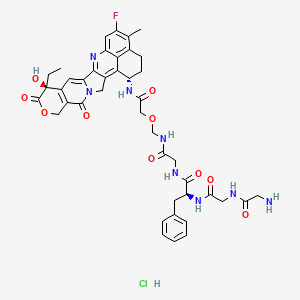
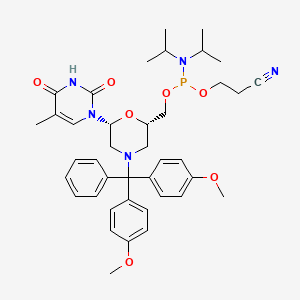
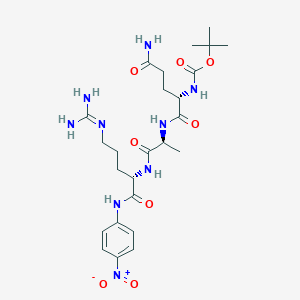
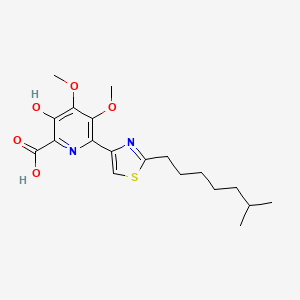
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
